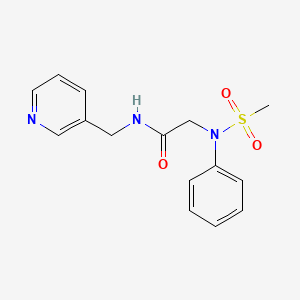
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as MPGL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPGL belongs to the class of glycine transporter inhibitors and has been studied for its ability to modulate neurotransmitter signaling in the brain.
Mecanismo De Acción
MPGL acts as a competitive inhibitor of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. By inhibiting the activity of these transporters, MPGL increases the availability of glycine in the synaptic cleft, leading to enhanced activation of NMDA receptors. This, in turn, leads to increased neurotransmitter signaling and modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
MPGL has been shown to have a wide range of biochemical and physiological effects on the brain. The compound has been shown to enhance synaptic plasticity, increase the expression of neurotrophic factors, and improve cognitive function in animal models. Additionally, MPGL has been shown to have anxiolytic and antidepressant effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPGL in lab experiments is its specificity towards glycine transporters, which allows for the modulation of specific signaling pathways in the brain. Additionally, MPGL has been shown to have a good safety profile and low toxicity in animal models. However, one of the limitations of using MPGL in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on MPGL. One area of interest is the development of more potent and selective inhibitors of glycine transporters, which could lead to the development of more effective therapies for neurological disorders. Additionally, further research is needed to elucidate the exact mechanisms by which MPGL modulates neurotransmitter signaling in the brain. Finally, clinical trials are needed to evaluate the safety and efficacy of MPGL in humans.
Métodos De Síntesis
The synthesis of MPGL involves a multi-step process that includes the reaction of N-(3-pyridinylmethyl)glycinamide with phenylmagnesium bromide, followed by the reaction with methylsulfonyl chloride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
MPGL has been studied extensively for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and addiction. The compound has been shown to modulate the activity of glycine transporters, which play a crucial role in regulating the levels of neurotransmitters such as glutamate and glycine in the brain.
Propiedades
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22(20,21)18(14-7-3-2-4-8-14)12-15(19)17-11-13-6-5-9-16-10-13/h2-10H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSUOOFTFWCPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5711504.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)



![2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)


![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)
